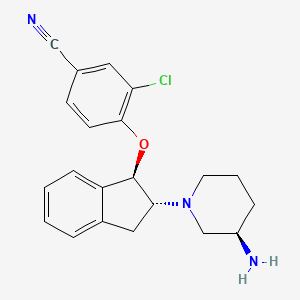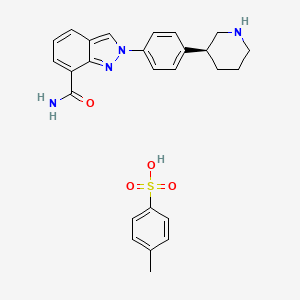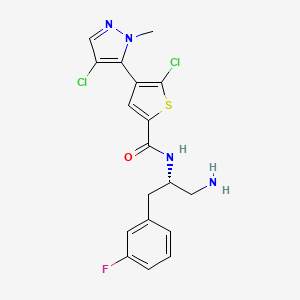
SAR7334
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SAR7334 ist ein potenter und spezifischer Inhibitor des transienten Rezeptorpotenzial-Kanals 6 (TRPC6). Diese Verbindung wurde umfassend auf ihre Fähigkeit untersucht, den Kalziumeinstrom durch TRPC6-Kanäle zu blockieren, die an verschiedenen physiologischen und pathologischen Prozessen beteiligt sind, darunter pulmonale Hypertonie, fokale segmentale Glomerulosklerose und Ischämie-Reperfusion-induziertes Lungenödem .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, wie Tetrahydrofuran, und Reagenzien wie Natriumhydrid und Palladiumkatalysatoren .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortgeschrittene Reinigungsverfahren wie Hochleistungsflüssigkeitschromatographie (HPLC), um sicherzustellen, dass die Verbindung die für Forschungs- und Entwicklungszwecke erforderlichen Spezifikationen erfüllt .
Wissenschaftliche Forschungsanwendungen
SAR7334 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool compound to study the function of TRPC6 channels and their role in cellular signaling pathways. In biology, this compound is employed to investigate the physiological and pathological roles of TRPC6 channels in various tissues and organs .
In medicine, this compound has shown potential therapeutic applications in the treatment of diseases associated with TRPC6 dysfunction, such as pulmonary hypertension and focal segmental glomerulosclerosis. Additionally, it is used in preclinical studies to evaluate the efficacy and safety of TRPC6 inhibitors as potential drug candidates .
Wirkmechanismus
Target of Action
SAR7334, also known as 4-(((1R,2R)-2-(®-3-aminopiperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)oxy)-3-chlorobenzonitrile or CPA-1588, is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel . TRPC6 is a non-selective receptor-operated cation channel that plays a significant role in various cellular processes, including cell proliferation, migration, and invasion of tumoral cells .
Mode of Action
this compound interacts with the TRPC6 channel, inhibiting TRPC6, TRPC3, and TRPC7-mediated calcium influx into cells . It exhibits no significant activity at TRPC4 and TRPC5 channels . The inhibition of these channels by this compound results in a decrease in intracellular calcium levels, which can affect various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting the TRPC6 channel, this compound prevents the influx of calcium ions into the cell . This can lead to a decrease in the activation of various calcium-dependent signaling pathways, including the MAPK/ERK pathway . The inhibition of these pathways can have downstream effects on various cellular processes, including cell proliferation and migration .
Pharmacokinetics
this compound has been found to be orally bioavailable, making it suitable for chronic oral administration . .
Result of Action
The inhibition of the TRPC6 channel by this compound can have various molecular and cellular effects. For instance, it has been found to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused lungs from mice . Additionally, it has been shown to protect against ozone-induced airway inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, oxidative stress can regulate TRPC6-mediated calcium cascade, which leads to the activation of various signaling pathways and inflammation . Therefore, the presence of oxidative stress in the environment can potentially influence the action of this compound.
Biochemische Analyse
Biochemical Properties
SAR7334 inhibits TRPC6, TRPC3, and TRPC7-mediated Ca2+ influx into cells with IC50 values of 9.5, 282, and 226 nM, respectively . It exhibits no significant activity at TRPC4 and TRPC5 channels . The compound blocks TRPC6 currents with an IC50 of 7.9 nM .
Cellular Effects
This compound has been shown to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in the isolated perfused mouse lung . It also inhibits the release of cytokines IL-6 and IL-8 induced by O3 or H2O2 in 16HBE cells (human bronchial epithelial cell line) .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting TRPC6 currents . It blocks the calcium influx mediated by TRPC6, thereby affecting the downstream signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to suppress TRPC6-dependent acute HPV in isolated perfused lungs from mice
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in sino-aortic denervated rats, the systolic and diastolic blood pressure variability increase were dose-dependently attenuated after TRPC6 inhibition with this compound .
Metabolic Pathways
Given its role as a TRPC6 inhibitor, it likely interacts with enzymes or cofactors involved in calcium signaling pathways .
Subcellular Localization
Given its role as a TRPC6 inhibitor, it is likely to be localized in areas where TRPC6 channels are present
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SAR7334 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as tetrahydrofuran, and reagents like sodium hydride and palladium catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for research and development purposes .
Analyse Chemischer Reaktionen
Arten von Reaktionen: SAR7334 durchläuft hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Aminopiperidin- und Chlorobenzonitril-Moleküls. Es kann auch an Oxidations- und Reduktionsreaktionen unter bestimmten Bedingungen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Basen wie Natriumhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Die Reaktionen werden typischerweise unter inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte: Die Hauptprodukte, die bei den Reaktionen mit this compound entstehen, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise können Substitutionsreaktionen zur Bildung verschiedener Derivate mit modifizierten funktionellen Gruppen führen, während Oxidations- und Reduktionsreaktionen den Oxidationszustand der Verbindung verändern können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Chemie wird es als Werkzeugverbindung verwendet, um die Funktion von TRPC6-Kanälen und ihre Rolle in zellulären Signalwegen zu untersuchen. In der Biologie wird this compound eingesetzt, um die physiologischen und pathologischen Rollen von TRPC6-Kanälen in verschiedenen Geweben und Organen zu untersuchen .
In der Medizin hat this compound potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten gezeigt, die mit einer TRPC6-Dysfunktion verbunden sind, wie z. B. pulmonale Hypertonie und fokale segmentale Glomerulosklerose. Darüber hinaus wird es in präklinischen Studien verwendet, um die Wirksamkeit und Sicherheit von TRPC6-Inhibitoren als potenzielle Medikamentenkandidaten zu bewerten .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung des TRPC6-Ionenkanals, wodurch der Kalziumeinstrom in Zellen blockiert wird. Diese Hemmung stört calciumabhängige Signalwege, die für verschiedene Zellfunktionen entscheidend sind. Zu den molekularen Zielstrukturen von this compound gehört der TRPC6-Kanal selbst, und seine Wirkung beinhaltet die Bindung an spezifische Stellen am Kanal, um dessen Aktivierung zu verhindern .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den Verbindungen, die SAR7334 ähneln, gehören andere TRPC6-Inhibitoren wie Pico145, Pyr10 und TRPC6-PAM-C20. Diese Verbindungen zielen ebenfalls auf TRPC6-Kanäle ab, können sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden .
Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Potenz und Selektivität für TRPC6-Kanäle einzigartig, mit einer Hemmkonzentration (IC50) von 7,9 Nanomolar. Dies macht es zu einem der effektivsten TRPC6-Inhibitoren, die für Forschungszwecke verfügbar sind. Zusätzlich wurde gezeigt, dass this compound für die chronische orale Verabreichung geeignet ist, was für Langzeitstudien von Vorteil ist .
Eigenschaften
IUPAC Name |
4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2/t16-,19-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKRLNQEXBPQGQ-OZOXKJRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)


![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)








